molecular formula C21H20FNO4S B3126877 N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)-4-methoxybenzenesulfonamide CAS No. 338392-89-5

N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)-4-methoxybenzenesulfonamide

Cat. No.: B3126877
CAS No.: 338392-89-5
M. Wt: 401.5 g/mol
InChI Key: QUEDDWUSJDFXHD-UHFFFAOYSA-N
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Description

N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H20FNO4S and its molecular weight is 401.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Sulfonamide Derivatives in Scientific Research

Sulfonamide derivatives are recognized for their versatility in chemical syntheses and potential therapeutic applications. The development and characterization of novel cyclic compounds containing aminobenzenesulfonamide, for example, showcase the significance of sulfonamide derivatives in medicinal chemistry and drug development. Such compounds have facilitated the synthesis of unique polyheterocyclic compounds, highlighting their role in advancing the discovery of new pharmaceuticals (Kaneda, 2020).

Moreover, sulfonamide derivatives have been utilized as fluorescent chemosensors, demonstrating their utility in detecting various analytes. This application signifies their importance in analytical chemistry, where they contribute to advancements in sensing technologies (Roy, 2021).

Future Directions

: Polli, J. W., Humphreys, J. E., Harmon, K. A., Castellino, S., O’Mara, M. J., Olson, K. L., St. John-Williams, L., Koch, K. M., & Serabjit-Singh, C. J. (2008). The Role of Efflux and Uptake Transporters in N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine (GW572016, Lapatinib) Disposition and Drug Interactions. Drug Metabolism & Disposition, 36(4), 695–701. DOI: 10.1124/dmd.107.018374

: Improved protocol for synthesis of N-(3-chloro-4-fluorophenyl)-7 … (2018). Journal of Chemical Sciences, 130(8), 1–6. [DOI

Properties

IUPAC Name

N-[3-[(4-fluorophenyl)methoxymethyl]phenyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO4S/c1-26-20-9-11-21(12-10-20)28(24,25)23-19-4-2-3-17(13-19)15-27-14-16-5-7-18(22)8-6-16/h2-13,23H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEDDWUSJDFXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)COCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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